

## Alloxazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Alloxazine |           |
| Cat. No.:            | B1666890   | Get Quote |

CAS Number: 490-59-5

This technical guide provides an in-depth overview of **alloxazine**, a heterocyclic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive data on its chemical properties, safety information, and biological activities, with a focus on its role as an adenosine receptor antagonist and a scaffold for kinase inhibitors.

# **Chemical and Physical Properties**

**Alloxazine**, also known as iso**alloxazine**, is a yellow solid with the chemical formula  $C_{10}H_6N_4O_2$  and a molecular weight of 214.18 g/mol .[1][2][3] It belongs to the class of organic compounds known as **alloxazine**s and iso**alloxazine**s.[4]



| Property          | Value                                              | Reference |
|-------------------|----------------------------------------------------|-----------|
| CAS Number        | 490-59-5                                           | [1]       |
| Molecular Formula | C10H6N4O2                                          |           |
| Molecular Weight  | 214.18 g/mol                                       | -         |
| Synonyms          | Isoalloxazine, Benzo[g]pteridine-2,4(1H,3H)- dione | _         |
| Appearance        | Yellow powder                                      | -         |
| Melting Point     | >300 °C                                            | -         |
| Solubility        | DMSO: 2 mg/mL (9.33 mM)                            | -         |

# **Safety and Hazard Information**

**Alloxazine** is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.

#### **GHS Hazard Statements:**

| Code | Statement                        |  |
|------|----------------------------------|--|
| H315 | Causes skin irritation           |  |
| H319 | Causes serious eye irritation    |  |
| H335 | May cause respiratory irritation |  |

#### GHS Precautionary Statements:



| Code           | Statement                                                                                                                        |
|----------------|----------------------------------------------------------------------------------------------------------------------------------|
| P261           | Avoid breathing dust/fume/gas/mist/vapors/spray.                                                                                 |
| P280           | Wear protective gloves/protective clothing/eye protection/face protection.                                                       |
| P302+P352      | IF ON SKIN: Wash with plenty of soap and water.                                                                                  |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated. It is recommended to handle **alloxazine** in a chemical fume hood and use appropriate personal protective equipment.

## **Biological Activity and Therapeutic Potential**

**Alloxazine** has garnered significant interest for its diverse biological activities, primarily as a selective antagonist of the adenosine A2B receptor and as a versatile scaffold for the development of kinase inhibitors.

## Adenosine A2B Receptor Antagonism

**Alloxazine** is a selective antagonist of the A2B adenosine receptor. It has been shown to be approximately 10-fold more selective for the A2B receptor over the A2A receptor. **Alloxazine** completely blocks 5'-N-Ethylcarboxamidoadenosine (NECA)-mediated cyclic AMP (cAMP) accumulation with an IC $_{50}$  of 2.9  $\mu$ M. The antagonism of the A2B receptor is a promising strategy for cancer immunotherapy, as this receptor is often upregulated in cancer cells and contributes to immunosuppression in the tumor microenvironment.

Below is a simplified representation of the adenosine receptor signaling pathway and the inhibitory action of **alloxazine**.





#### Adenosine Receptor Signaling Pathway

Click to download full resolution via product page

Caption: Alloxazine inhibits the adenosine A2B receptor signaling pathway.

### **Kinase Inhibition and Antitumor Activity**

**Alloxazine** serves as a valuable scaffold for the design and synthesis of novel and selective kinase inhibitors with potential antitumor properties. Protein kinases are crucial targets in



cancer therapy, and **alloxazine** analogues have been developed to target various kinases involved in cancer-related pathways.

A study on novel **alloxazine** analogues demonstrated significant in vitro growth inhibitory activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines. The antitumor efficacy of these compounds was enhanced through kinase screening, molecular docking, and ADME studies.

The following table summarizes the percentage of activity or inhibition of various kinases by two novel **alloxazine** analogues, compound 9e and 10j, as reported in a recent study.

| Kinase Target  | Compound 9e (%<br>Inhibition) | Compound 10j (%<br>Inhibition) |
|----------------|-------------------------------|--------------------------------|
| ABL1           | -                             | -                              |
| CDK1/Cyclin A1 | -                             | -                              |
| FAK            | -                             | -                              |
| SRC            | -                             | -                              |
| Other Kinases  | Data not fully available      | Data not fully available       |

Note: Specific percentage values for inhibition were not readily available in the searched literature for this table.

The general workflow for identifying and characterizing **alloxazine**-based kinase inhibitors is depicted below.





Workflow for Alloxazine-Based Kinase Inhibitor Development

Click to download full resolution via product page

Caption: A typical workflow for developing **alloxazine**-based kinase inhibitors.

# **Anti-inflammatory and Antinociceptive Effects**

In addition to its anticancer potential, **alloxazine** has demonstrated anti-inflammatory and antinociceptive effects in vitro. This activity is likely linked to its ability to modulate signaling pathways involved in inflammation.



## **Experimental Protocols**

This section provides an overview of key experimental methodologies relevant to the study of **alloxazine** and its derivatives.

## **Synthesis of Alloxazine**

A common method for the synthesis of **alloxazine** involves the reaction of o-phenylenediamine with alloxan.

#### Procedure:

- Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to 800 ml of water in an Erlenmeyer flask.
- Stir the mixture at room temperature in a nitrogen atmosphere for approximately 5 hours.
- Cool the reaction mixture with ice for 3 hours.
- Filter the formed yellow precipitate and wash it with ethanol and ether (50 ml, twice).
- Recrystallize the precipitate from an aqueous dimethylformamide solution to yield pale yellow powdery crystals.

### **Kinase Profiling Assay**

The protein kinase profiling of **alloxazine** analogues is crucial to determine their inhibitory activity against a panel of kinases.

Procedure (as per KINEXUS Corp. standardized procedure):

- The test compounds (e.g., compound 9e and 10j) are screened against a panel of 20 protein kinases.
- The assay is conducted using a radiometric method to measure the percentage change in kinase activity and inhibition compared to a control.
- Intra-assay variability should be maintained below 10%.



 Negative values indicate inhibition, while positive values indicate activation. Activation or inhibition values above 25% are considered significant.

### **In Vitro Antitumor Growth Inhibitory Activity Assay**

The cytotoxic effects of **alloxazine** derivatives are typically evaluated against various human tumor cell lines.

#### Procedure:

- Human tumor cell lines (e.g., CCRF-HSB-2 and KB) are used.
- Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.
- A reference antitumor agent (e.g., Ara-C) is used as a positive control.
- Cell viability is assessed after a specific incubation period using a suitable assay (e.g., MTT, SRB).
- The IC<sub>50</sub> (the concentration of the compound that inhibits cell growth by 50%) is calculated.

### Conclusion

Alloxazine is a molecule of significant interest with a well-established role as an adenosine A2B receptor antagonist and a promising future as a foundational structure for the development of novel kinase inhibitors. Its favorable chemical properties and diverse biological activities make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of alloxazine and its derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. selleckchem.com [selleckchem.com]
- 2. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Alloxazine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666890#alloxazine-cas-number-and-safety-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com